N,O-Didesmethylvenlafaxine Hydrochloride
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Overview
Description
N,O-Didesmethylvenlafaxine Hydrochloride is a metabolite of venlafaxine, an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. This compound is characterized by the removal of methyl groups from both the nitrogen and oxygen atoms in the venlafaxine molecule. It is primarily studied for its pharmacological properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Didesmethylvenlafaxine Hydrochloride typically involves the demethylation of venlafaxine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4). The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of methyl groups without affecting other functional groups in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,O-Didesmethylvenlafaxine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N,O-Didesmethylvenlafaxine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of venlafaxine metabolites.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in modulating mood and behavior.
Medicine: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications in treating depression and anxiety disorders.
Industry: It is used in the development and testing of new antidepressant drugs and formulations.
Mechanism of Action
N,O-Didesmethylvenlafaxine Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic terminal. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The compound primarily targets serotonin and norepinephrine transporters, modulating their activity and contributing to its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Venlafaxine: The parent compound from which N,O-Didesmethylvenlafaxine Hydrochloride is derived.
O-Desmethylvenlafaxine:
N-Desmethylvenlafaxine: A metabolite with the methyl group removed from the nitrogen atom but retaining the methyl group on the oxygen atom.
Uniqueness
This compound is unique due to the removal of methyl groups from both the nitrogen and oxygen atoms, which may result in distinct pharmacological properties compared to its parent compound and other metabolites. This structural modification can influence its binding affinity to neurotransmitter transporters and its overall therapeutic profile .
Properties
Molecular Formula |
C15H24ClNO2 |
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Molecular Weight |
285.81 g/mol |
IUPAC Name |
4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16-11-14(12-5-7-13(17)8-6-12)15(18)9-3-2-4-10-15;/h5-8,14,16-18H,2-4,9-11H2,1H3;1H |
InChI Key |
OUKLCSBJVHLTFS-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)C2(CCCCC2)O.Cl |
Origin of Product |
United States |
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